1-Chloro-6-fluoro-4-methoxyisoquinoline
Description
1-Chloro-6-fluoro-4-methoxyisoquinoline is a halogenated and alkoxy-substituted isoquinoline derivative. Its structure comprises a fused benzene-pyridine core with three key substituents:
- Chlorine at position 1,
- Fluorine at position 6,
- Methoxy group (-OCH₃) at position 4.
This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates and organic synthesis.
Properties
Molecular Formula |
C10H7ClFNO |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
1-chloro-6-fluoro-4-methoxyisoquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-5-13-10(11)7-3-2-6(12)4-8(7)9/h2-5H,1H3 |
InChI Key |
JGNBDSJQKNEMOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C1C=C(C=C2)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 1-chloro-6-fluoro-4-methoxyisoquinoline with structurally related compounds:
*Theoretical values inferred from substituent contributions.
†Assumed based on methoxy-containing analogs (e.g., ).
‡Postulated from and .
Key Differences and Implications
Substituent Effects
- Halogen vs. This could improve bioavailability or target affinity in drug candidates .
- Positional Isomerism : The 4-methoxy group in the target compound may confer distinct steric effects compared to 6-methoxy derivatives (). For example, substitution at position 4 could influence reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions .
Solubility and Reactivity
- The methoxy group generally enhances solubility in organic solvents (e.g., ethanol, dichloromethane) compared to non-alkoxy analogs (). However, the fluorine atom may reduce water solubility due to increased hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
